1,1'-Biphenyl, 2-chloro-4'-(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15ClO and a molecular weight of 246.73 g/mol This compound is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom at the 2-position and an ethoxymethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 2-position. This can be achieved using reagents like chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Ethoxymethylation: The chlorinated biphenyl is then subjected to ethoxymethylation
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the ethoxymethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated biphenyl or modified ethoxymethyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ethoxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-chloro-: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 4-chloro-: Chlorine atom at a different position, leading to variations in its chemical behavior.
1,1’-Biphenyl, 2-ethoxymethyl-: Lacks the chlorine atom, affecting its overall reactivity and applications.
Uniqueness
1,1’-Biphenyl, 2-chloro-4’-(ethoxymethyl)- is unique due to the presence of both chlorine and ethoxymethyl groups, which confer distinct chemical properties and potential applications. Its dual functionalization allows for versatile reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
109523-85-5 |
---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-2-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10H,2,11H2,1H3 |
InChI Key |
BYEMSPWDLGUNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.